7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid
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Overview
Description
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[44]nonane-9-carboxylic acid is a complex organic compound that features a spirocyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid typically involves the use of Fmoc-protected amino acids and dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and piperidine for deprotection steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a similar protecting group but different side chain.
Fmoc-Trp(6-Cl)-OH: A compound with a similar Fmoc group but different core structure.
Uniqueness
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized peptides and other complex molecules.
Properties
Molecular Formula |
C23H23NO4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C23H23NO4S/c25-21(26)20-11-24(13-23(20)9-10-29-14-23)22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
InChI Key |
VXLUIWYXGLLRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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